9,9'-Spirobi[xanthene]
Description
9,9'-Spirobi[xanthene] (SFX) is a spirocyclic compound comprising fused fluorene and xanthene units. Its rigid, orthogonal structure enhances thermal stability and reduces intermolecular π-π stacking, making it ideal for optoelectronic applications . First synthesized in 2006 via a one-pot method, SFX derivatives are cost-effective due to simplified synthesis and scalability . Key applications include:
- Organic Electronics: SFX-based hole transport materials (HTMs) like X60 are used in perovskite solar cells (PSCs), achieving power conversion efficiencies (PCEs) near 20% .
- Porous Polymers: SFX-based porous organic polymers (SPOPs) exhibit exceptional hydrogen uptake (2.22 wt% at 1.0 bar, 77 K), outperforming many metal-organic frameworks .
- Optoelectronic Tuning: Oxygen atoms in the xanthene unit improve solubility, film morphology, and optical properties .
Properties
Molecular Formula |
C25H16O2 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
9,9'-spirobi[xanthene] |
InChI |
InChI=1S/C25H16O2/c1-5-13-21-17(9-1)25(18-10-2-6-14-22(18)26-21)19-11-3-7-15-23(19)27-24-16-8-4-12-20(24)25/h1-16H |
InChI Key |
VKKRGFDLDAZZEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3(C4=CC=CC=C4O2)C5=CC=CC=C5OC6=CC=CC=C36 |
Origin of Product |
United States |
Preparation Methods
Classical Multi-Step Synthesis
One of the earliest reported methods for synthesizing 9,9'-Spirobi[xanthene] involves a multi-step reaction starting with benzene and acetic acid as reagents. This method was originally described by Clarkson and Gomberg in the 1930s and involves formation of the spiro linkage through acid-catalyzed cyclization steps.
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | Benzene | Initial aromatic substrate | - |
| 2 | Acetic acid | Acid-catalyzed cyclization | Multi-step process, overall yield not explicitly reported |
| Ref. | Clarkson; Gomberg, JACS 1930 | Early synthetic route | Historical method, foundational |
This classical approach is notable for its historical significance but is less favored today due to relatively low yields and the complexity of purification.
One-Pot Acid-Catalyzed Condensation
A more modern and efficient approach involves a one-pot condensation reaction between 9-fluorenone and resorcinol (or related phenolic compounds) catalyzed by protic acids such as sulfuric acid or p-toluenesulfonic acid. This method produces spiro[fluorene-9,9'-xanthene] derivatives, which are structurally related to 9,9'-Spirobi[xanthene].
This approach is highly advantageous due to its operational simplicity, absence of metal catalysts, and suitability for material science applications.
Thermodynamically Controlled Cyclization under Strong Acidic Conditions
Another innovative method involves a one-pot synthesis under excessive methanesulfonic acid conditions, which promotes a thermodynamically controlled cyclization to form spiro compounds such as spiro[fluorene-9,9'-xanthene]. This method is notable for producing materials with high thermal stability and potential applications in blue-light emitting devices.
| Aspect | Details | Notes |
|---|---|---|
| Key Step | Thermodynamically controlled cyclization | Promotes selective spiro formation |
| Acid | Excess methanesulfonic acid (MeSO3H) | Strong protic acid |
| Product | Spiro[fluorene-9,9'-xanthene] derivatives | Blue-light emitting materials |
| Reference | 2006 study on spirocyclization | Novel synthetic pathway |
This method emphasizes the role of acid strength and reaction conditions in directing spirocyclization efficiently.
Functionalized Derivative Synthesis via Halogenated Intermediates
A patented industrially relevant method describes the synthesis of 9,9'-spirobifluorene derivatives starting from inexpensive o-bromohalobenzene. The process involves Grignard reaction, followed by reaction with bromofluorenone, hydrolysis, and acid-catalyzed cyclization to yield bromo-substituted spiro compounds. Subsequent functionalization with lithium diphenylphosphine produces phosphine derivatives.
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1 | o-Bromohalobenzene + phenylmagnesium bromide (Grignard) in methyl tetrahydrofuran (50-100 °C) | Formation of intermediate organometallic species | Stirred 20 h under inert atmosphere |
| 2 | Reaction with 2-bromofluorenone (ether solution), reflux 2 h | Formation of spiro intermediate | Followed by hydrolysis and filtration |
| 3 | Acid catalysis (glacial acetic acid + HCl), 75 °C, 4 h | Cyclization to bromo-9,9'-spirobifluorene | Yield: 76.0% |
| 4 | Reaction with lithium diphenylphosphine in tetrahydrofuran, reflux 5 h | Functionalization to diphenylphosphine derivative | Yield: 81.1% |
| Purification | Column chromatography (silica gel) | Dichloromethane-n-hexane or toluene-n-hexane as eluents | Industrially scalable |
| Reference | CN103333204A patent (2013) | Cost-effective, simple, industrially viable |
This method is notable for its industrial applicability, cost efficiency, and ability to produce functionalized derivatives for organic photoelectric materials.
Comparative Table of Preparation Methods
| Method | Key Features | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Classical multi-step (Clarkson & Gomberg) | Benzene, acetic acid, multi-step | Historical significance | Low yield, complex purification | Not specified |
| One-pot acid-catalyzed condensation (Zhou et al.) | 9-Fluorenone + resorcinol, p-TsOH catalyst | Simple, metal-free, high yield | Requires strong acid, reflux time | ~80 |
| Thermodynamically controlled cyclization (MeSO3H) | Excess methanesulfonic acid, one-pot | High thermal stability products | Limited substrate scope | Not specified |
| Halogenated intermediate route (Patent CN103333204A) | Grignard + bromofluorenone, acid cyclization | Industrial scale, functionalizable | Multi-step, requires inert atmosphere | 76-81 |
Chemical Reactions Analysis
Types of Reactions
9,9’-Spirobi[xanthene] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce different functional groups into the xanthene structure .
Scientific Research Applications
While "9,9'-Spirobi[xanthene]" itself does not appear to be widely used, the search results highlight the applications of related compounds, particularly spiro[fluorene-9,9′-xanthene] (SFX) derivatives, in solar cells and the traditional uses, phytochemistry, pharmacology, and toxicology of Stephania tetrandra .
Spiro[fluorene-9,9′-xanthene] (SFX) Derivatives in Solar Cells:
SFX derivatives are used as hole transport materials (HTMs) in solar cells . A low-cost SFX-based organic HTM called X60 was designed and synthesized and showed high power conversion efficiencies (PCEs) of 7.30% in solid-state dye-sensitized solar cells (ssDSCs) and 19.84% in perovskite solar cells (PSCs) under 100 mW cm-2 AM1.5G solar illumination . SFXDAnCBZ, a carbazole-based spiro[fluorene-9,9'-xanthene] (SFX) derivative, is another efficient and low-cost HTM for PSCs . A PSC with SFXDAnCBZ as an HTM had a power conversion efficiency (PCE) of 20.87% under 1 sun illumination (100 mW cm-2), comparable to the benchmark Spiro-OMeTAD . The use of SFX core-based materials can be a new kind of HTMs for high-efficiency and low-cost PSCs .
Stephania Tetrandra:
Stephania tetrandra (S. tetrandra) is a plant used in traditional Chinese medicine, with its root known as "Fen Fang Ji" . It is used to treat arthralgia caused by rheumatism, wet beriberi, dysuria, eczema, and inflamed sores . Crude preparations or extracts of S. tetrandra have been used to treat arthritis, hypertension, apoplexy, edema, neuralgia, and hepatic fibrosis .
Pueraria Lobata:
Pueraria lobata is a Traditional Chinese Medicine (TCM) recognized for its complex composition and multiple therapeutic targets . Spectrum-effect correlation analysis, network pharmacology, and molecular docking identified five active ingredients of P. lobata: puerarin, formononetin, tuberosin, 4′,7-dihdroxy-3′-methoxyisoflavone, and Daidzein-4,7-diglucoside . The active constituent effectively improves T2DM by lowering blood glucose levels, promoting glycogen synthesis, and modulating glycolipid metabolism . Both in vitro and in vivo studies indicate that it outperformed the P. lobata extract and individual components .
Mechanism of Action
The mechanism of action of 9,9’-Spirobi[xanthene] involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a fluorescent probe by binding to target molecules and emitting light upon excitation. In electronic applications, its unique structure allows for efficient charge transport and light emission, making it an ideal material for OLEDs .
Comparison with Similar Compounds
Structural and Thermal Properties
Key Observations :
- SFX’s xanthene oxygen improves solubility and interfacial contact in devices compared to SBF and Spiro-OMeTAD .
- SBF’s higher thermal stability stems from its all-carbon spiro-core but suffers from aggregation issues .
- Spiro-OMeTAD, while efficient, is costly and unstable without dopants like Li-TFSI .
Performance in Perovskite Solar Cells
Key Observations :
- SFX derivatives (e.g., X60, SFX-3) balance cost and performance, achieving >20% PCE with superior stability .
- Spiro-OMeTAD’s higher hole mobility is offset by instability and reliance on dopants .
- BSA50’s carbazole substituents enhance hole mobility but lack comprehensive stability data .
Application-Specific Suitability
- Solar Cells : SFX dominates due to balanced cost, stability, and efficiency. Spiro-OMeTAD remains niche for high-efficiency R&D .
- OLEDs : SBF’s rigidity and fluorescence quantum yield (~90%) make it preferred for blue emitters .
- Hydrogen Storage : SFX-based SPOPs outperform SBF analogues in low-pressure H₂ uptake .
Biological Activity
9,9'-Spirobi[xanthene] (SFX) is a unique compound belonging to the xanthene family, characterized by its spiro structure. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and neuroprotective properties. Understanding the biological activity of SFX is crucial for its potential therapeutic applications.
Anticancer Activity
Research indicates that SFX and its derivatives exhibit significant anticancer properties. A study evaluating various xanthene derivatives demonstrated that certain compounds inhibited cancer cell growth across multiple lines, including HeLa cells, with IC50 values ranging from 36 to 50 μM . The mechanism of action appears to differ from traditional anticancer agents, as these compounds do not primarily intercalate DNA but may involve alternative pathways.
Table 1: Anticancer Activity of Xanthene Derivatives
| Compound Name | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| [N,N-diethyl]-9-hydroxy-9-(3-methoxyphenyl)-9H-xanthene-3-carboxamide | HeLa | 36-50 | Non-DNA intercalation |
| Chlorophenyl xanthene derivative | M.tuberculosis H37Ra | 0.30 | Inhibits aerobic bacteria |
Antimicrobial Activity
Xanthene derivatives have also been evaluated for their antimicrobial properties. For instance, chlorophenyl xanthene derivatives showed activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 0.30 mg/ml . This suggests potential applications in treating tuberculosis and possibly other bacterial infections.
Neuroprotective Effects
The neuroprotective capabilities of xanthene derivatives have been highlighted in various studies. These compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating their potential use in neurodegenerative diseases .
Table 2: Summary of Biological Activities
| Activity Type | Key Findings |
|---|---|
| Anticancer | Significant inhibition of cancer cell growth; unique mechanisms of action |
| Antimicrobial | Effective against M.tuberculosis; MIC values indicate potential for treating bacterial infections |
| Neuroprotective | Protects neuronal cells; potential applications in neurodegenerative diseases |
Case Studies and Research Findings
- Anticancer Mechanisms : A study found that certain xanthene derivatives can activate AMPK phosphorylation in skeletal muscle, leading to improved glucose tolerance in diabetic models. This mechanism may also contribute to their anticancer effects by modulating metabolic pathways .
- Synthesis and Structure-Activity Relationship (SAR) : The synthesis of SFX involves a one-pot condensation method that allows for the introduction of various substituents that can enhance biological activity. The SAR analysis indicates that modifications at position 9 significantly influence both the potency and selectivity of these compounds against different cancer types .
- In Vivo Studies : In vivo experiments have shown that SFX derivatives can effectively reduce tumor size in animal models, supporting their potential as therapeutic agents in oncology .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 9,9'-Spirobi[xanthene], and how do reaction conditions influence purity and yield?
- Methodological Answer : The synthesis typically involves Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling reactions. For example, spiro-conjugation is achieved by linking two xanthene units via a central sp³-hybridized carbon. Reaction temperature (optimized at 80–120°C), solvent polarity (e.g., toluene or DMF), and catalyst choice (e.g., Pd(PPh₃)₄ for Suzuki coupling) critically affect yield (reported 60–85%) and purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is essential to remove oligomeric byproducts. Characterization by ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Q. How is the thermal stability of 9,9'-Spirobi[xanthene] evaluated, and what factors contribute to its degradation?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min) reveals decomposition temperatures (Tₐ) exceeding 300°C, attributed to the rigid spirocyclic architecture. Differential scanning calorimetry (DSC) detects glass transition temperatures (T₉) around 150–180°C, indicative of amorphous morphology. Degradation mechanisms involve oxidative cleavage of the xanthene rings, as confirmed by FT-IR spectroscopy showing C=O bond formation after prolonged heating. Stability is enhanced by electron-withdrawing substituents (e.g., nitro groups) .
Q. What spectroscopic techniques are most effective for characterizing 9,9'-Spirobi[xanthene] derivatives?
- Methodological Answer : UV-Vis spectroscopy (λₐᵦₛ ~350–400 nm) identifies π-π* transitions in the xanthene moieties. Fluorescence spectroscopy (λₑₘ ~450–500 nm) quantifies quantum yields (Φ), which are highly solvent-dependent (e.g., Φ = 0.6 in THF vs. 0.3 in water). Solid-state ¹³C CP/MAS NMR resolves spiro-conjugation effects, while X-ray crystallography (if single crystals are obtainable) confirms dihedral angles (~90°) between the two xanthene planes, critical for non-planar electronic delocalization .
Advanced Research Questions
Q. How do substituent effects at the xanthene rings modulate charge transport properties in OLED applications?
- Methodological Answer : Electron-donating groups (e.g., -OMe, -NH₂) lower ionization potentials (IP) by 0.3–0.5 eV, enhancing hole transport in OLED hole-transport layers (HTLs). Conversely, electron-withdrawing groups (e.g., -CN, -NO₂) increase electron affinity (EA) by 0.4–0.7 eV, favoring electron transport. Time-of-flight (TOF) mobility measurements show hole mobilities up to 10⁻⁴ cm²/V·s for -OMe derivatives. Density functional theory (DFT) calculations (B3LYP/6-31G*) correlate substituent position (para vs. meta) with reorganization energy (λ), a key parameter in Marcus charge transfer theory .
Q. What strategies resolve contradictions in reported bandgap values for 9,9'-Spirobi[xanthene] derivatives?
- Methodological Answer : Discrepancies arise from measurement techniques (cyclic voltammetry vs. UV-Vis Tauc plots) and solvent effects. For example, electrochemical bandgaps (E_g^EC) from CV in acetonitrile may underestimate optical bandgaps (E_g^opt) by 0.2–0.3 eV due to solvation. Standardizing measurements under inert atmospheres (e.g., Ar glovebox) and using thin-film spectroscopy (ellipsometry) reduces errors. Meta-analyses of literature data suggest E_g^opt ranges of 2.8–3.2 eV for unsubstituted derivatives .
Q. How can computational modeling guide the design of 9,9'-Spirobi[xanthene]-based materials for organic photovoltaics (OPVs)?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) predict aggregation tendencies in blended OPV active layers. Time-dependent DFT (TD-DFT) identifies charge-transfer excited states critical for exciton dissociation. For example, introducing thiophene spacers between xanthene units reduces HOMO-LUMO gaps by 0.5 eV, as validated by experimental external quantum efficiency (EQE) improvements of 15% in PTB7:PCBM blends .
Q. What experimental protocols mitigate degradation of 9,9'-Spirobi[xanthene] in ambient storage conditions?
- Methodological Answer : Degradation via photooxidation is minimized by storing samples in amber vials under argon (-20°C). Accelerated aging tests (85°C/85% RH for 168 hours) combined with LC-MS monitoring identify hydroperoxide formation as a primary degradation pathway. Adding radical scavengers (e.g., BHT at 0.1 wt%) extends shelf life by 3×. XPS analysis confirms surface passivation via atomic layer deposition (Al₂O₃ coatings) reduces oxygen permeation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
